N-(2-Hydroxyethyl)-2-[N-(2-phenylethyl)2,5-dichlorobenzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-2-[N-(2-phenylethyl)2,5-dichlorobenzenesulfonamido]acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a hydroxyethyl group, a phenylethyl group, and a dichlorobenzenesulfonamido group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-[N-(2-phenylethyl)2,5-dichlorobenzenesulfonamido]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 2,5-dichlorobenzenesulfonyl chloride, which is then reacted with N-(2-phenylethyl)ethanolamine to form the intermediate N-(2-phenylethyl)-2,5-dichlorobenzenesulfonamide. This intermediate is subsequently reacted with chloroacetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-2-[N-(2-phenylethyl)2,5-dichlorobenzenesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-(2-Hydroxyethyl)-2-[N-(2-phenylethyl)2,5-dichlorobenzenesulfonamido]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-2-[N-(2-phenylethyl)2,5-dichlorobenzenesulfonamido]acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of bacterial cell wall synthesis or interference with cellular signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide: Lacks the dichloro substitution on the benzene ring.
N-(2-Hydroxyethyl)-2-[N-(2-phenylethyl)2,4-dichlorobenzenesulfonamido]acetamide: Has a different substitution pattern on the benzene ring.
Uniqueness
N-(2-Hydroxyethyl)-2-[N-(2-phenylethyl)2,5-dichlorobenzenesulfonamido]acetamide is unique due to the specific positioning of the dichloro groups on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H20Cl2N2O4S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H20Cl2N2O4S/c19-15-6-7-16(20)17(12-15)27(25,26)22(13-18(24)21-9-11-23)10-8-14-4-2-1-3-5-14/h1-7,12,23H,8-11,13H2,(H,21,24) |
InChI Key |
HVHHERXPLSARHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NCCO)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.